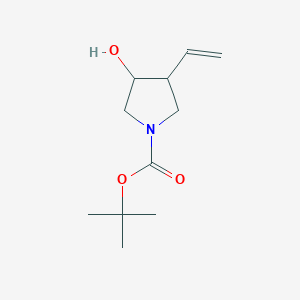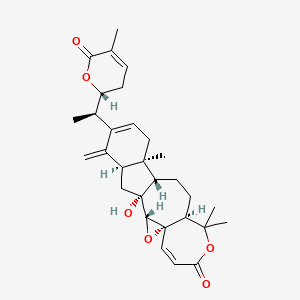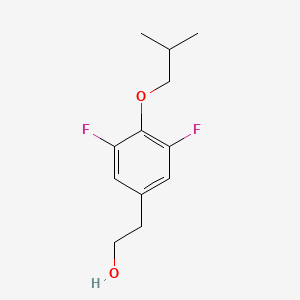
2-(3,5-Difluoro-4-isobutoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iso-Butoxy-3,5-difluorophenethyl alcohol is an organic compound with the molecular formula C12H16F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenethyl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-difluorophenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and iso-butyl bromide.
Alkylation Reaction: The 3,5-difluorophenol undergoes an alkylation reaction with iso-butyl bromide in the presence of a base such as potassium carbonate to form 4-iso-butoxy-3,5-difluorophenol.
Reduction Reaction: The 4-iso-butoxy-3,5-difluorophenol is then reduced using a reducing agent like sodium borohydride to yield 4-iso-Butoxy-3,5-difluorophenethyl alcohol.
Industrial Production Methods
In an industrial setting, the production of 4-iso-Butoxy-3,5-difluorophenethyl alcohol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-iso-Butoxy-3,5-difluorophenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-iso-Butoxy-3,5-difluorobenzaldehyde or 4-iso-Butoxy-3,5-difluorobenzoic acid.
Reduction: 4-iso-Butoxy-3,5-difluorophenethyl alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-iso-Butoxy-3,5-difluorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-iso-Butoxy-3,5-difluorophenethyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-iso-Butoxy-4,5-difluorophenethyl alcohol
- 4-iso-Butoxy-2,6-difluorophenethyl alcohol
- 4-iso-Butoxy-3,5-dichlorophenethyl alcohol
Uniqueness
4-iso-Butoxy-3,5-difluorophenethyl alcohol is unique due to the specific positioning of the butoxy group and fluorine atoms, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H16F2O2 |
|---|---|
Poids moléculaire |
230.25 g/mol |
Nom IUPAC |
2-[3,5-difluoro-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16F2O2/c1-8(2)7-16-12-10(13)5-9(3-4-15)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3 |
Clé InChI |
IWLUUKBLUNHTLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1F)CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


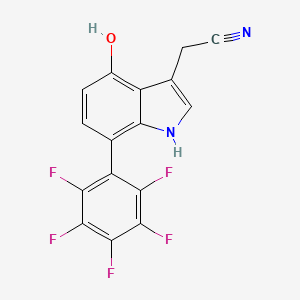
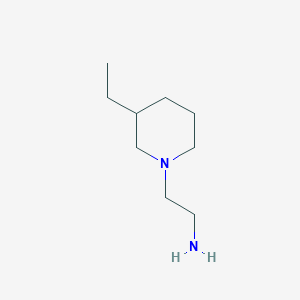



![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)

![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)



